

# In-Depth Technical Guide to Busan 40: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Busan 40*

Cat. No.: *B165887*

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## Introduction

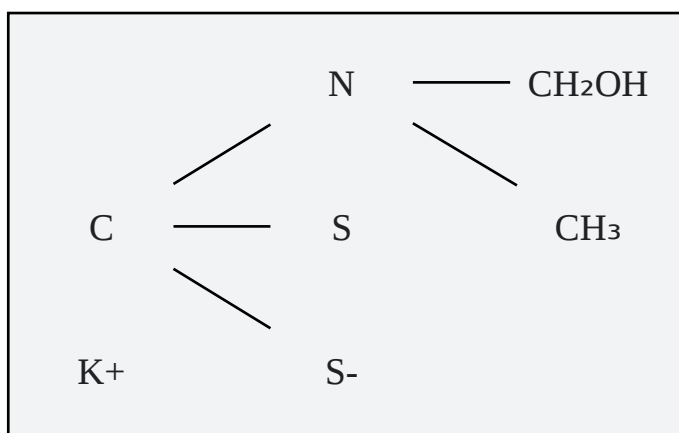
**Busan 40** is the trade name for the chemical compound Potassium N-hydroxymethyl-N-methyl dithiocarbamate. It is a versatile organosulfur compound primarily utilized as a broad-spectrum biocide, fungicide, and bacteriostat in various industrial applications.<sup>[1][2]</sup> Its efficacy in inhibiting the growth of a wide range of microorganisms makes it a valuable preservative in products such as paints, adhesives, and in pulp and paper mill systems.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **Busan 40**.

## Chemical Structure and Identification

The core of **Busan 40**'s biological activity lies in its dithiocarbamate functional group. The presence of a hydroxymethyl group attached to the nitrogen atom is a distinguishing feature of its structure.

IUPAC Name: Potassium;N-(hydroxymethyl)-N-methylcarbamodithioate<sup>[2]</sup>

Chemical Structure:



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Caption: Chemical structure of Potassium N-hydroxymethyl-N-methyl dithiocarbamate.

## Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **Busan 40** is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and industrial settings.

Property	Value	Reference
CAS Number	51026-28-9	[2]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> KNOS <sub>2</sub>	[2]
Molecular Weight	175.32 g/mol	[2]
Melting Point	-43.8 °C	[3]
Water Solubility	Water-soluble	[4][5]
SMILES	CN(CO)C(=S)[S-].[K+]	[2]
Appearance	As a concentrated aqueous solution, it is a clear orange liquid with a pungent rotten-egg odor.	[6][7]

## Experimental Protocols

### Synthesis of Potassium N-hydroxymethyl-N-methyl dithiocarbamate

The synthesis of **Busan 40** involves the reaction of potassium N-methyldithiocarbamate with formaldehyde. The following protocol is based on the methodology described in U.S. Patent 3,856,851.[4]

#### Materials:

- Aqueous solution of potassium N-methyldithiocarbamate (54.5%)
- Aqueous solution of formaldehyde (37%)
- Water
- 2-liter reaction flask with mechanical stirrer, condenser, and thermometer
- Ice bath

#### Procedure:

- Charge a 2-liter reaction flask with 88 grams of water and 1,000 grams (3.7 moles) of a 54.5% aqueous solution of potassium N-methyldithiocarbamate.[4]
- To this solution, add 302 grams (3.7 moles) of a 37% aqueous solution of formaldehyde.
- During the addition of formaldehyde, the temperature of the reaction mixture will rise. Maintain the temperature at less than 35°C using an ice bath for cooling.[8]
- After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.[8]
- The resulting product is an aqueous solution of potassium N-hydroxymethyl-N-methyl dithiocarbamate.

Purification (optional, for obtaining a solid product):

- The aqueous product solution can be treated with isopropanol to precipitate a solid.
- The resulting syrup can be dissolved in methanol and then diluted with ether to yield a white solid.[8]
- The solid can be dried in a vacuum desiccator.

#### Confirmation of Synthesis:

- Elemental Analysis: Theoretical values are approximately K: 23.5%, S: 38.7%, N: 8.4%.[4]
- Infrared (IR) Spectroscopy: The IR spectrum should be consistent with the structure of potassium N-hydroxymethyl-N-methyl dithiocarbamate.[4]



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Caption: Experimental workflow for the synthesis of **Busan 40**.

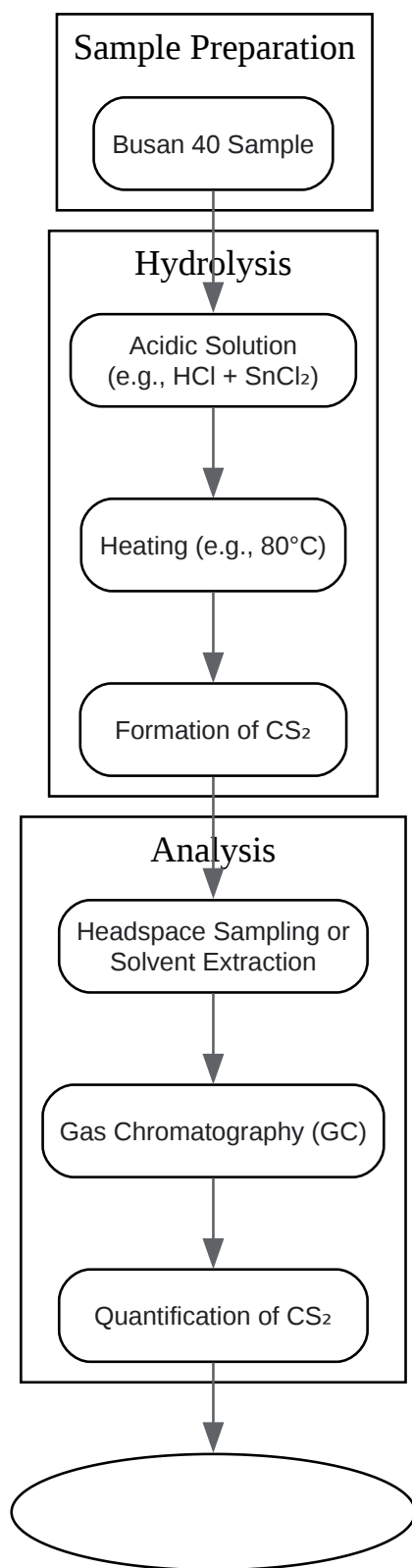
## Analytical Methodology: Quantification of Dithiocarbamates via Carbon Disulfide Derivatization

A specific analytical protocol for the quality control of **Busan 40** is not readily available in the public domain. However, a general and widely accepted method for the analysis of dithiocarbamates in various matrices involves their acid hydrolysis to carbon disulfide (CS<sub>2</sub>), followed by quantification of the CS<sub>2</sub> using gas chromatography (GC).[1][9] This approach provides a total dithiocarbamate content.

Principle: Dithiocarbamates are unstable in acidic conditions and quantitatively decompose to form carbon disulfide (CS<sub>2</sub>) and the corresponding amine. The volatile CS<sub>2</sub> is then extracted and analyzed.

#### General Procedure:

- **Sample Preparation:** A known quantity of the sample containing **Busan 40** is placed in a reaction vessel.
- **Acid Hydrolysis:** An acidic solution, typically containing hydrochloric acid and a reducing agent like tin(II) chloride, is added to the sample.[\[1\]](#)[\[9\]](#)
- **Incubation:** The reaction vessel is sealed and heated (e.g., at 80°C) to facilitate the complete hydrolysis of the dithiocarbamate to CS<sub>2</sub>.[\[9\]](#)
- **Extraction:** The headspace gas containing the volatilized CS<sub>2</sub> is sampled, or the CS<sub>2</sub> is partitioned into an organic solvent (e.g., isooctane).[\[9\]](#)
- **Gas Chromatography (GC) Analysis:** The extracted CS<sub>2</sub> is injected into a GC system, typically equipped with a mass spectrometer (MS) or an electron capture detector (ECD), for separation and quantification.[\[8\]](#)[\[9\]](#)
- **Quantification:** The concentration of **Busan 40** in the original sample is calculated based on the measured amount of CS<sub>2</sub> and the stoichiometry of the hydrolysis reaction.



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Caption: Logical workflow for the analysis of dithiocarbamates.

## Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for **Busan 40** is not widely published. However, based on the known structure and general characteristics of dithiocarbamates, the following spectral features can be anticipated:

- $^1\text{H}$  NMR: Signals corresponding to the protons of the N-methyl group ( $\text{CH}_3$ ), the N-hydroxymethyl group ( $\text{CH}_2$  and  $\text{OH}$ ).
- $^{13}\text{C}$  NMR: Resonances for the carbon atoms in the methyl, hydroxymethyl, and dithiocarbamate ( $\text{N-C=S}$ ) groups.
- IR Spectroscopy: Characteristic absorption bands for O-H stretching (from the hydroxymethyl group), C-N stretching, and C=S stretching of the dithiocarbamate moiety. The C-N bond in dithiocarbamates typically has a partial double bond character, leading to a strong absorption band in the region of  $1470\text{--}1520\text{ cm}^{-1}$ . The C-S stretching frequency is usually observed around  $980\text{--}987\text{ cm}^{-1}$ .[\[10\]](#)

## Safety and Handling

**Busan 40** is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation.[\[3\]](#) As a dithiocarbamate, it has the potential to be neurotoxic, teratogenic, and cytotoxic. In aqueous solutions, it can slowly decompose to generate carbon disulfide and methylamine, and this decomposition is accelerated by the addition of water and by acidic conditions.[\[6\]](#)[\[7\]](#) Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

## Conclusion

**Busan 40**, or Potassium N-hydroxymethyl-N-methyl dithiocarbamate, is a commercially significant biocide with a well-defined chemical structure. While detailed public data on its physicochemical properties and specific analytical protocols are limited, its synthesis and general analytical determination are understood within the broader context of dithiocarbamate chemistry. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing its chemical identity, a reliable synthesis route, and the principles of its analysis. Further research to fully characterize its spectroscopic properties

and to develop specific, validated analytical methods would be of significant value to the scientific community.

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- To cite this document: BenchChem. [In-Depth Technical Guide to Busan 40: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165887#what-is-the-chemical-structure-of-busan-40]

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